molecular formula C14H20N2O5S B11601328 4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B11601328
M. Wt: 328.39 g/mol
InChI Key: UPNXEFGWIXGZAT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at one nitrogen with a 4-methoxybenzenesulfonyl group and at the other nitrogen with an ethyl ester. Piperazine derivatives are widely explored for pharmacological applications due to their versatility in modulating solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-3-21-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(20-2)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

UPNXEFGWIXGZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine

Reaction Conditions :

  • Substrate : Piperazine (1.0 equiv)

  • Sulfonating Agent : 4-Methoxybenzenesulfonyl chloride (1.05 equiv)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Base : Triethylamine (1.1 equiv) or pyridine

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 2–6 hours

Procedure :
Piperazine is dissolved in DCM under inert atmosphere, followed by gradual addition of 4-methoxybenzenesulfonyl chloride and base. The reaction is stirred at low temperature to control exothermicity, then warmed to room temperature for completion. Post-reaction, the mixture is washed with dilute HCl, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated to yield 4-(4-methoxybenzenesulfonyl)piperazine as a crystalline solid.

Yield : 70–85% (based on analogous syntheses).

Carboxylation with Ethyl Chloroformate

Reaction Conditions :

  • Substrate : 4-(4-Methoxybenzenesulfonyl)piperazine (1.0 equiv)

  • Reagent : Ethyl chloroformate (1.1 equiv)

  • Solvent : Chloroform or DCM

  • Base : Pyridine (1.2 equiv)

  • Temperature : 0–10°C (initial), then ambient

  • Time : 1–3 hours

Procedure :
The sulfonylated piperazine is dissolved in chloroform, and pyridine is added as an acid scavenger. Ethyl chloroformate is introduced dropwise at 0–10°C to prevent side reactions. After stirring, the mixture is washed sequentially with 0.5N HCl, aqueous NaHCO₃, and water. The organic phase is concentrated under reduced pressure, yielding the crude product, which is purified via recrystallization (hexane/ethyl acetate) or distillation.

Yield : 65–75% (isolated as a viscous oil or low-melting solid).

Alternative Methodologies and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined one-pot approach has been explored, where piperazine is first sulfonylated and subsequently carboxylated without isolating the intermediate. This method reduces purification steps but requires precise stoichiometric control to avoid over-reaction. Reported yields (60–70%) are marginally lower than the stepwise method due to competing disubstitution.

Carboxylation Prior to Sulfonylation

Reversing the reaction sequence—introducing the ethyl carboxylate group first—has been documented in analogous systems. For example, DE1057121B describes carboxylating substituted piperazines with ethyl chloroformate before sulfonylation. However, this order may necessitate protective group strategies to prevent sulfonyl group interference during carboxylation, complicating the synthesis.

Critical Parameters and Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DCM, chloroform) favor sulfonylation by stabilizing intermediates.

  • Non-polar solvents (e.g., toluene) are less effective due to poor solubility of ionic intermediates.

Temperature Control

  • Low temperatures (0–10°C) during reagent addition minimize side reactions (e.g., disubstitution, hydrolysis).

  • Room-temperature stirring ensures completion without degrading heat-sensitive groups.

Stoichiometry and Equivalents

  • 1.05–1.1 equivalents of sulfonyl chloride or chloroformate ensure monosubstitution while limiting excess reagent waste.

Analytical Data and Characterization

Physical Properties

  • Appearance : White crystalline solid or pale yellow oil

  • Melting Point : 39–40°C (analogous esters)

  • Molecular Weight : 356.4 g/mol

Spectroscopic Data

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 1350–1150 cm⁻¹ (S=O stretching).

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃), 7.45–7.70 (m, 4H, aromatic).

Industrial-Scale Adaptations

Patent DE1057121B outlines scalable procedures using toluene as a solvent, achieving 69–75% yields through optimized reagent addition and workup. Key modifications include:

  • Continuous distillation for solvent recovery.

  • Hexane-induced crystallization to isolate high-purity product.

Challenges and Mitigation Strategies

Disubstitution Byproducts

  • Cause : Excess sulfonyl chloride or chloroformate.

  • Solution : Strict stoichiometric control and incremental reagent addition.

Hydrolysis of Chloroformate

  • Cause : Moisture exposure.

  • Solution : Anhydrous conditions and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine compounds.

Scientific Research Applications

Based on the search results, information regarding the applications of "4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester" is limited. The search results provide information on the chemical structure, names, and properties of similar compounds, but do not specify the applications of the exact compound .

Here's what can be gathered from the search results:

Chemical Identity and Properties:

  • Piperazine-1-carboxylic acid, 4-(4-methoxy-2,5-dimethylbenzenesulfonyl)-, ethyl ester: This compound, also known as ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate, has the molecular formula C16H24N2O5S and a molecular weight of 356.4 g/mol .
  • Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate: This is another related compound with the molecular formula C23H29NO6S and a molecular weight of 447.5 g/mol .

Possible Related Research Areas:

  • Matrix Metallopeptidase-3 Inhibition: One search result mentions "1-benzyl-3-(4-methoxy-benzenesulfonyl)-6-oxo-hexahydro-pyrimidine-4-carboxamide inhibitor" in the context of its complex with the catalytic domain of matrix metallopeptidase-3 . This suggests that compounds with a 4-methoxy-benzenesulfonyl group may have potential applications in inhibiting matrix metallopeptidases, which are enzymes involved in the breakdown of the extracellular matrix .
  • Piperidinecarboxylic acid derivatives: Some search results mention piperidinecarboxylic acid derivatives, which may be related to the compound of interest . These derivatives have various chemical names and properties, and may be relevant to different research areas .

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Ethyl 4-[4-(3-Ethoxycarbonyl-4,5-dihydro-isoxazol-5-yl)-phenyl]-piperazine-1-carboxylate (9b)

  • Key Differences : Contains a 4,5-dihydroisoxazole ring instead of a sulfonyl group.
  • Synthetic Efficiency : Yield of 89.1%, higher than methyl (76.3%) or allyl esters (69.6%) .
  • Physicochemical Properties : HPLC retention time (6.1 min) and purity (89–98%) align with other ethyl esters, suggesting comparable polarity and stability .

Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate

  • Key Differences : Ethoxy substituent on the sulfonyl group and a glycyl-linked 4-methylphenyl group.

Analogs with Halogen or Fluorinated Substituents

4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester

  • Key Differences : Bromo and trifluoromethyl groups on a pyridine ring.
  • Impact : Electron-withdrawing substituents increase molecular weight (382.18 g/mol) and may enhance metabolic resistance but reduce solubility .

4-[2-(3-Fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester (301a)

  • Key Differences : Fluorinated phenethyl side chain.
  • Synthesis : 85% yield via N-alkylation, indicating robust methodology applicable to the target compound .
  • Pharmacological Potential: Fluorine’s electronegativity may improve blood-brain barrier penetration, relevant for CNS-targeting drugs .

Analogs with Aromatic or Heterocyclic Modifications

4-(4-Aminophenyl)-piperazine-1-carboxylic acid ethyl ester

  • Key Differences: 4-Aminophenyl group instead of sulfonyl-methoxyphenyl.
  • Safety Profile : Requires precautions for inhalation exposure, highlighting general handling risks for piperazine derivatives .
  • Solubility: The amino group increases hydrophilicity, contrasting with the sulfonyl group’s hydrophobicity .

Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

  • Key Differences : Methylsulfonyl and 4-methylbenzyl groups.
  • Structural Effects : Increased steric hindrance may reduce enzymatic degradation but complicate synthetic optimization .

Analogs with Tertiary Butyl Esters

4-(4-Aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester (84a)

  • Key Differences : tert-Butyl ester instead of ethyl.
  • Synthesis : 43% yield via Ullmann coupling, lower than ethyl ester analogs, suggesting tert-butyl’s bulk hinders reactivity .

Implications for Research and Development

  • Synthetic Optimization : Ethyl esters generally offer higher yields (e.g., 89.1% for 9b) compared to bulkier esters, guiding route selection .
  • Pharmacokinetics : Sulfonyl and methoxy groups balance solubility and target engagement, while fluorinated analogs (e.g., 301a) may improve CNS delivery .
  • Safety Considerations : Piperazine derivatives require stringent safety protocols, particularly for inhalation and handling .

Biological Activity

4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester, also known by its CAS number and various synonyms, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C14H18N2O6S
  • Molecular Weight : 342.37 g/mol

The compound features a piperazine ring substituted with a methoxy-benzenesulfonyl group and an ethyl ester of a carboxylic acid, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an angiotensin-converting enzyme (ACE) inhibitor, among other activities.

ACE Inhibition

Studies have shown that modifications of piperazine derivatives can lead to significant ACE inhibition. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating their effectiveness in inhibiting ACE activity. The specific IC50 value for this compound is yet to be established in the literature but is anticipated to be comparable based on structural analogs .

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess notable antimicrobial properties. The presence of the methoxy-benzenesulfonyl group in this compound suggests potential antibacterial and antifungal activities. Preliminary studies have shown promising results against various microbial strains; however, further investigations are necessary to quantify these effects.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound involves standard organic synthesis techniques, including the formation of the piperazine ring followed by sulfonation and esterification reactions.
  • Pharmacological Studies :
    • A study conducted on similar piperazine derivatives revealed a correlation between structural modifications and biological activity. The introduction of electron-donating groups like methoxy has been associated with enhanced inhibitory effects on ACE .
  • Toxicological Assessments :
    • Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that while some piperazine derivatives exhibit low toxicity, comprehensive toxicological data for this specific compound remains limited.

Data Tables

PropertyValue
Molecular FormulaC14H18N2O6S
Molecular Weight342.37 g/mol
Potential Biological ActivitiesACE inhibition, antimicrobial
IC50 (ACE inhibition)TBD (To Be Determined)

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Choice : Use aprotic solvents (e.g., DCM, acetonitrile) to enhance nucleophilicity of the piperazine nitrogen.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete conversion .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in distinguishing between ester and carboxylic acid forms?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Ester Form : Look for the ethyl ester triplet (~1.2–1.4 ppm for CH₃) and quartet (~4.1–4.3 ppm for CH₂) in ¹H NMR. In ¹³C NMR, the ester carbonyl appears at ~165–170 ppm.
    • Carboxylic Acid Form : Absence of ethyl signals and a downfield-shifted carbonyl (~170–175 ppm) .
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ vs. carboxylic acid O-H stretch (~2500–3300 cm⁻¹ broad) and C=O (~1680–1710 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks differ by 46 Da (loss of ethanol in the ester form) .

(Advanced) How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what experimental approaches can validate these effects?

Methodological Answer:
The 4-methoxybenzenesulfonyl group is electron-withdrawing, activating the adjacent piperazine nitrogen for nucleophilic substitution.
Experimental Validation :

  • Kinetic Studies : Compare reaction rates of sulfonylated vs. non-sulfonylated piperazine derivatives with nucleophiles (e.g., amines). Use HPLC to monitor intermediate formation .
  • Computational Analysis : Density Functional Theory (DFT) calculations to assess electron density at the piperazine nitrogen, correlating with experimental reactivity .
  • Competitive Reactions : Introduce competing nucleophiles (e.g., thiols vs. amines) to evaluate regioselectivity under varying pH .

(Advanced) What strategies can resolve contradictory data regarding the compound’s biological activity across different cell lines or assay conditions?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., anticancer activity in HeLa vs. DU 145 cells) may arise from:

  • Assay Standardization :
    • Use uniform cell viability protocols (e.g., MTT assay with matched incubation times).
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Variability : Pre-treat cells with cytochrome P450 inhibitors to assess metabolism-driven discrepancies .
  • Solubility Effects : Test activity in media with varying DMSO concentrations (≤0.1% to avoid artifacts) .

Data Reconciliation : Apply meta-analysis tools (e.g., Prism) to identify outliers and validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

(Advanced) What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:
Solubility Assessment :

  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to correlate crystalline form with solubility .

Q. Metabolic Stability :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Q. Permeability :

  • Caco-2 Monolayers : Assess intestinal absorption potential by measuring apparent permeability (Pₐₚₚ) .

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